molecular formula C13H15FN2S B6630134 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile

Cat. No.: B6630134
M. Wt: 250.34 g/mol
InChI Key: XSQNUVUAOSYEDE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile is an organic compound that features a fluorine atom, a thiazepane ring, and a benzonitrile group. This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2S/c14-13-3-2-11(8-12(13)9-15)10-16-4-1-6-17-7-5-16/h2-3,8H,1,4-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQNUVUAOSYEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)CC2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Benzonitrile Group: The benzonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a nitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazepane derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile involves its interaction with specific molecular targets in biological systems. The fluorine atom and the thiazepane ring can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzoic acid
  • 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzaldehyde
  • 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzamide

Uniqueness

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile is unique due to the presence of the nitrile group, which can participate in various chemical reactions and enhance the compound’s reactivity. Additionally, the combination of a fluorinated aromatic ring with a thiazepane ring is relatively rare, making this compound a valuable scaffold for drug discovery and development.

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